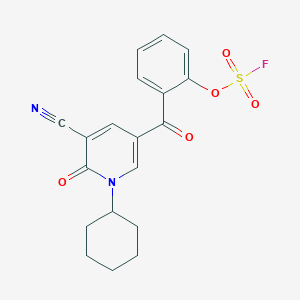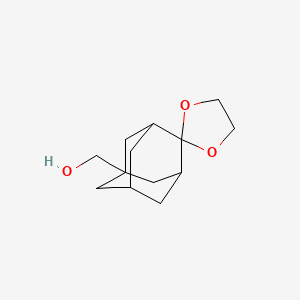
3-Cyano-1-cyclohexyl-5-(2-fluorosulfonyloxybenzoyl)-2-oxopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyano-1-cyclohexyl-5-(2-fluorosulfonyloxybenzoyl)-2-oxopyridine is a complex organic compound that has garnered interest in various fields of research due to its unique chemical structure and potential applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-1-cyclohexyl-5-(2-fluorosulfonyloxybenzoyl)-2-oxopyridine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxopyridine core, followed by the introduction of the cyano group and the cyclohexyl ring. The final step involves the attachment of the fluorosulfonyloxybenzoyl moiety under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyano-1-cyclohexyl-5-(2-fluorosulfonyloxybenzoyl)-2-oxopyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
3-Cyano-1-cyclohexyl-5-(2-fluorosulfonyloxybenzoyl)-2-oxopyridine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-Cyano-1-cyclohexyl-5-(2-fluorosulfonyloxybenzoyl)-2-oxopyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Cyano-1-cyclohexyl-5-(2-chlorosulfonyloxybenzoyl)-2-oxopyridine
- 3-Cyano-1-cyclohexyl-5-(2-methoxysulfonyloxybenzoyl)-2-oxopyridine
- 3-Cyano-1-cyclohexyl-5-(2-nitrosulfonyloxybenzoyl)-2-oxopyridine
Uniqueness
3-Cyano-1-cyclohexyl-5-(2-fluorosulfonyloxybenzoyl)-2-oxopyridine is unique due to the presence of the fluorosulfonyloxybenzoyl moiety, which imparts distinct chemical and physical properties. This makes it particularly interesting for applications requiring specific reactivity or stability profiles.
Propriétés
IUPAC Name |
3-cyano-1-cyclohexyl-5-(2-fluorosulfonyloxybenzoyl)-2-oxopyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O5S/c20-28(25,26)27-17-9-5-4-8-16(17)18(23)14-10-13(11-21)19(24)22(12-14)15-6-2-1-3-7-15/h4-5,8-10,12,15H,1-3,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIVQLRKSKCGQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=C(C=C(C2=O)C#N)C(=O)C3=CC=CC=C3OS(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}furan-2-carboxamide](/img/structure/B2357533.png)
![2-[(2-Methylphenyl)methyl]pyrrolidine](/img/structure/B2357535.png)
![Tert-butyl 4-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2357537.png)

![1-(4-methoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone](/img/structure/B2357540.png)
![N-[4-(dimethylamino)phenyl]-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2357541.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2357545.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone](/img/structure/B2357547.png)
![3-[(5-Nitrofuran-2-yl)formamido]propanoic acid](/img/structure/B2357548.png)

![4-[6-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2357555.png)
